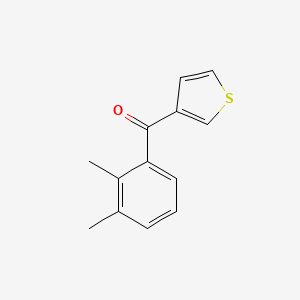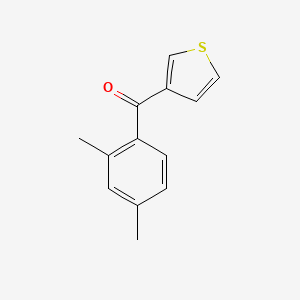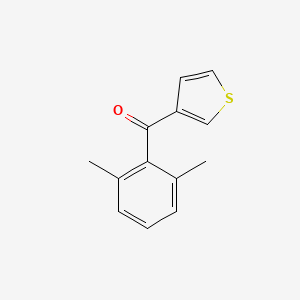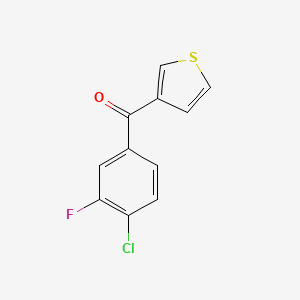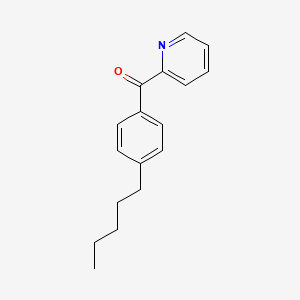
2-(4-Pentylbenzoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pentylbenzoyl)pyridine is a chemical compound with the molecular formula C17H19NO . It is structurally similar to 2-Methyl-4-(4-pentylbenzoyl)pyridine and 4-Methyl-2-(4-pentylbenzoyl)pyridine , which are known compounds.
Molecular Structure Analysis
Pyridine, a structural component of 2-(4-Pentylbenzoyl)pyridine, is much like benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Pentylbenzoyl)pyridine include a molecular weight of 253.34 and a molecular formula of C17H19NO .Wissenschaftliche Forschungsanwendungen
-
Anti-Inflammatory Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines, a class of compounds that includes pyridine, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods : The anti-inflammatory effects of pyrimidines are studied through various in vitro and in vivo experiments, often involving the measurement of inflammatory mediators .
- Results : Numerous pyrimidines have been found to exhibit potent anti-inflammatory effects .
-
Antimicrobial and Antiviral Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .
- Methods : The antimicrobial and antiviral activities of pyridine compounds are often studied using in vitro assays against a range of pathogens .
- Results : Various pyridine compounds have shown promising results in these studies, demonstrating significant antimicrobial and antiviral activities .
-
Agricultural Products
- Field : Agriculture
- Summary : Pyridine derivatives find application in agricultural products such as herbicides, insecticides, fungicides, and plant growth regulators .
- Methods : These compounds are often used in the formulation of various agricultural products, which are then applied to crops or soil .
- Results : The use of pyridine derivatives in agriculture has been shown to improve crop yields and protect plants from various pests and diseases .
-
Polymers
- Field : Material Science
- Summary : Polymers made from pyridine-containing monomers are sold on the basis of their unique physical properties and function .
- Methods : Pyridine-containing monomers are polymerized using various methods to create polymers with unique properties .
- Results : These polymers find applications in various industries due to their unique properties .
-
Medicinal Drugs
- Field : Pharmaceutical Research
- Summary : Pyridine derivatives have been commercially important in the pharmaceutical industry . They find application in market areas where bioactivity is important, such as in medicinal drugs .
- Methods : These compounds are often used in the formulation of various medicinal drugs .
- Results : The use of pyridine derivatives in pharmaceuticals has been shown to be effective in treating various diseases .
-
Chemical Intermediates
- Field : Chemical Industry
- Summary : Pyridine compounds are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .
- Methods : These compounds are used in various chemical reactions to produce other chemicals .
- Results : The use of pyridine derivatives as chemical intermediates has been shown to be effective in producing a wide range of consumer products .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 2-(4-Pentylbenzoyl)pyridine are not mentioned in the search results, research on similar compounds, such as pyrimidines, suggests potential directions. For instance, detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
(4-pentylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13-18-16/h5-6,8-13H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJANXBBEIJYIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642007 |
Source


|
| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentylbenzoyl)pyridine | |
CAS RN |
898779-94-7 |
Source


|
| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


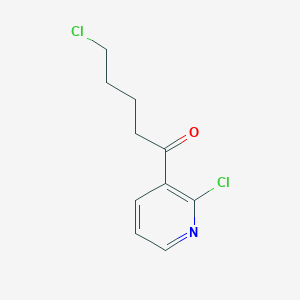
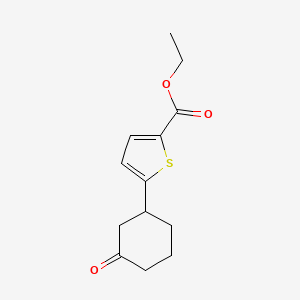

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
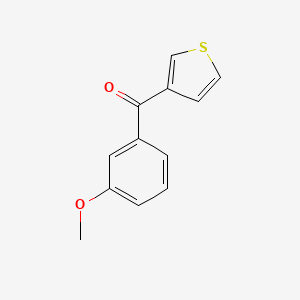
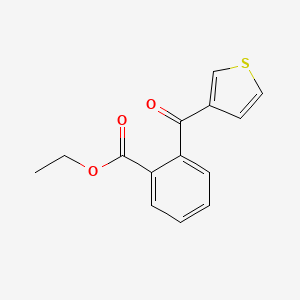

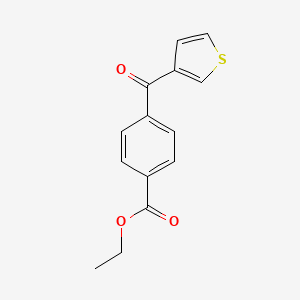
methanone](/img/structure/B1324109.png)
